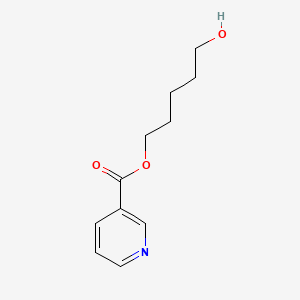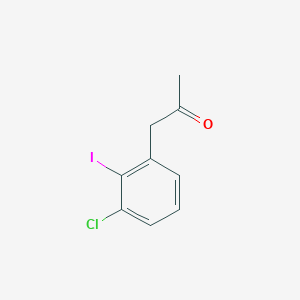
1-(3-Chloro-2-iodophenyl)propan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chloro-2-iodophenyl)propan-2-one is an organic compound with the molecular formula C9H8ClIO and a molecular weight of 294.52 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a phenyl ring, along with a propan-2-one group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
The synthesis of 1-(3-Chloro-2-iodophenyl)propan-2-one typically involves the halogenation of a precursor compound. One common method is the Friedel-Crafts acylation reaction, where a chlorinated and iodinated benzene derivative reacts with propan-2-one in the presence of a Lewis acid catalyst such as aluminum chloride . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.
Chemical Reactions Analysis
1-(3-Chloro-2-iodophenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydroxide and potassium iodide.
Oxidation Reactions: The propan-2-one group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Chloro-2-iodophenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Chloro-2-iodophenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The chlorine and iodine atoms can participate in halogen bonding, while the propan-2-one group can undergo nucleophilic addition reactions. These interactions can affect various molecular pathways and biological processes .
Comparison with Similar Compounds
1-(3-Chloro-2-iodophenyl)propan-2-one can be compared with other halogenated aromatic ketones, such as:
- 1-(3-Bromo-2-iodophenyl)propan-2-one
- 1-(3-Chloro-2-fluorophenyl)propan-2-one
- 1-(3-Chloro-2-bromophenyl)propan-2-one
These compounds share similar structural features but differ in their halogen substituents, which can influence their reactivity and applications. The presence of different halogens can lead to variations in chemical behavior, making each compound unique in its own right .
Properties
Molecular Formula |
C9H8ClIO |
|---|---|
Molecular Weight |
294.51 g/mol |
IUPAC Name |
1-(3-chloro-2-iodophenyl)propan-2-one |
InChI |
InChI=1S/C9H8ClIO/c1-6(12)5-7-3-2-4-8(10)9(7)11/h2-4H,5H2,1H3 |
InChI Key |
ILPGAWHMHPWBQR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C(=CC=C1)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


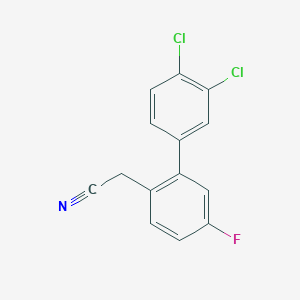
![6-amino-4-(trifluoromethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14071703.png)


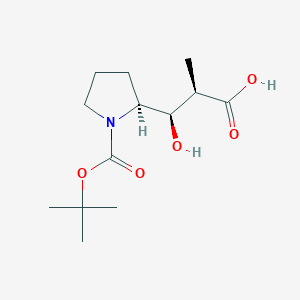
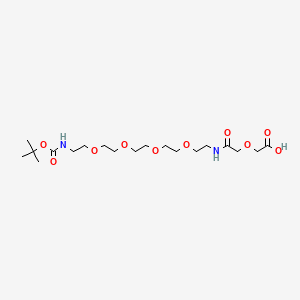
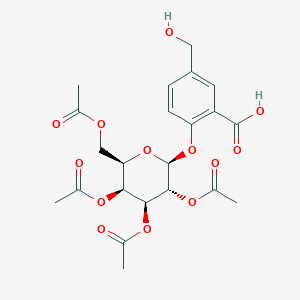
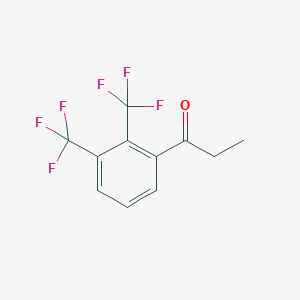
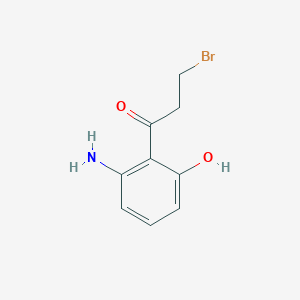
![1,1-Dideutero-1-[2,6-dideutero-4-(2,2-Difluoro-propoxy)-pyrimidin-5-yl]-methylamine](/img/structure/B14071743.png)

![7-Bromo-3-methylbenzo[e][1,2,4]triazine](/img/structure/B14071751.png)
![2,2-Dimethyl-5-[[4-(trifluoromethyl)anilino]methylidene]-1,3-dioxane-4,6-dione](/img/structure/B14071752.png)
